Fluoranthene

Catalog No.
S603745
CAS No.
206-44-0
M.F
C16H10
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoranthene

CAS Number

206-44-0

Product Name

Fluoranthene

IUPAC Name

fluoranthene

Molecular Formula

C16H10

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H

InChI Key

GVEPBJHOBDJJJI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
1.14e-06 M
Virtually insoluble (0.20-0.26 mg/L) in water
Soluble in ethanol, ether, benzene, chloroform and carbon disulfide
Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity)
/Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water.
Soluble in carbon disulfide, chloroform
Readily soluble in diethyl ether, boiling ethanol, chloroform, carbon disulfide, and glacial acetic acid

Synonyms

1,2-(1,8-Naphthylene)benzene; 1,2-(1,8-Naphthalenediyl)-benzene; Benzo[jk]fluorene; ClusterCarbon; Idryl; NSC 6803

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4

Environmental Monitoring:

Fluoranthene is one of the sixteen Polycyclic Aromatic Hydrocarbons (PAHs) listed by the United States Environmental Protection Agency (EPA) as priority pollutants because of their potential toxicity and widespread presence in the environment []. Due to its unique chemical properties, fluoranthene is a valuable biomarker for environmental monitoring. Its presence in air, water, and soil samples can indicate past or present contamination from various sources, including coal tar, vehicle emissions, and wood combustion [, ].

Biodegradation Studies:

Scientists are actively researching the biodegradation of fluoranthene by various microorganisms. Understanding these processes is crucial for developing effective strategies to bioremediate environments contaminated with PAHs []. Studies have shown that specific bacteria and fungi can degrade fluoranthene under different environmental conditions [].

Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by its structure, which consists of a fused naphthalene and benzene unit connected by a five-membered ring. Typically appearing as pale yellow or colorless fine crystals, fluoranthene is insoluble in water but soluble in nonpolar organic solvents. It is classified as a non-alternant PAH due to the presence of rings other than those with six carbon atoms, distinguishing it from other PAHs like pyrene, which is an alternant PAH. Fluoranthene is known for its fluorescence under ultraviolet light and is often found in combustion products, particularly from incomplete combustion processes such as those occurring in engines and during coal coking .

The mechanism of action of fluoranthene is not fully understood, but research suggests it might have carcinogenic properties. Studies have shown it can induce tumors in newborn mice []. The suspected mechanism involves the formation of DNA adducts, where fluoranthene metabolites bind to DNA molecules, potentially leading to mutations and cancer development. More research is needed to definitively establish its carcinogenic mechanism in humans.

Fluoranthene is classified as a Group 3 carcinogen by the International Agency for Research on Cancer, meaning it is not classifiable as to its carcinogenicity to humans []. However, it is still considered a potential health hazard due to its suspected carcinogenic properties [].

  • Toxicity: Exposure to high levels of fluoranthene can be harmful through inhalation, ingestion, or skin contact [].
  • Flammability: Fluoranthene is combustible and can pose a fire hazard [].
Typical of aromatic hydrocarbons. These include:

  • Halogenation: Substitution reactions at the benzene nucleus can occur using halogens in the presence of an acid catalyst.
  • Nitration: Introduction of nitro groups via electrophilic substitution.
  • Sulfonation: Addition of sulfonic acid groups.
  • Friedel-Crafts Reactions: Alkylation or acylation reactions facilitated by Lewis acids.

It also reacts vigorously with strong oxidizing agents, which can lead to explosive reactions under certain conditions .

While fluoranthene has been classified by the International Agency for Research on Cancer as a Group 3 carcinogen (not classifiable regarding its carcinogenicity to humans), it exhibits carcinogenic properties in specific animal models, such as newborn mice. Its persistence in the environment and bioaccumulative nature have led to its classification as a substance of very high concern by regulatory agencies. Fluoranthene has been shown to undergo biodegradation processes initiated by dihydroxylation at its double bond linkages .

Fluoranthene can be synthesized through several methods:

  • Transition Metal-Catalyzed Reactions: For instance, coupling reactions involving bromonaphthalene derivatives and boronic acids have been employed, yielding fluoranthene in high yields under specific conditions.
  • Heck-Type Coupling: This method involves the coupling of naphthalene derivatives with dibromobenzene under palladium catalysis.
  • Diels–Alder Reactions: These reactions can also be utilized to form fluoranthene derivatives through cycloaddition processes involving cyclopentadienones and norbornadiene .

Fluoranthene has several applications across various industries:

  • Fluorescent Dyes: Used as an intermediate in the production of fluorescent dyes.
  • Pharmaceuticals and Pesticides: Serves as a precursor in the synthesis of various pharmaceutical compounds and pesticides.
  • Research: Utilized in chemical, biochemical, and cancer research due to its unique properties.
  • Industrial Uses: Found in coal tar products used for lining pipes and storage tanks, as well as in roofing and surface coatings .

Research on fluoranthene's interactions primarily focuses on its environmental behavior, particularly its degradation pathways. Studies indicate that fluoranthene interacts with hydroxyl radicals and ozone in the atmosphere, leading to phototransformation and degradation over time. Its partitioning between gas and particulate phases affects its persistence and bioavailability in different environmental contexts .

Fluoranthene shares similarities with other polycyclic aromatic hydrocarbons but is unique due to its specific structure and properties. Here are some comparable compounds:

CompoundStructure TypeUnique Feature
PyreneAlternant PAHMore thermodynamically stable than fluoranthene
AnthraceneAlternant PAHContains three fused benzene rings
PhenanthreneAlternant PAHComposed of three fused benzene rings
Benzo(a)pyreneAlternant PAHKnown carcinogen with significant health risks
AcenaphthyleneAlternant PAHContains two fused benzene rings

Fluoranthene's unique structure, which includes a five-membered ring connecting naphthalene and benzene units, sets it apart from these similar compounds. Its distinct reactivity profile and biological activity further emphasize its uniqueness within the class of polycyclic aromatic hydrocarbons .

  • Catalytic Cycloaddition: The Rh(I)/H₈-BINAP-catalyzed [2 + 2 + 2] cycloaddition is a breakthrough for room-temperature synthesis of fluoranthenes, with high yields and broad substrate scope.
  • Transition Metal-Mediated Cross-Coupling: Palladium-catalyzed Suzuki–Miyaura coupling followed by intramolecular C–H arylation is a robust and modular approach for constructing substituted fluoranthenes.
  • Photochemical Synthesis: UV-induced cyclization and annulation provide mild, scalable routes to fluoranthene derivatives, with potential for further functionalization.
  • Green Chemistry: Heterogeneous catalysts and catalyst-free annulations reduce the environmental impact of fluoranthene synthesis, aligning with sustainable chemistry goals.

Summary Table: Key Features of Fluoranthene Synthetic Methods

MethodologyConditionsYield (%)Key Advantages
Catalytic CycloadditionRoom temperature60–90Mild, broad scope
Transition Metal Cross-Coupling90–175°C42–89Modular, functional tolerance
Photochemical SynthesisUV, mild15–45Atom-efficient, scalable
Green Chemistry ApproachesMild, heterogeneous62–78Sustainable, reusable

Fluoranthene is primarily introduced into the environment through anthropogenic activities, notably the combustion of coal, petroleum, and biomass, as well as from vehicular emissions and industrial processes. In the atmosphere, fluoranthene exists in both gaseous and particulate-bound forms, with its partitioning influenced by ambient temperature, atmospheric particulate matter characteristics, and the physicochemical properties of the compound itself. Source apportionment studies utilize advanced analytical methods, including diagnostic ratio analysis and multivariate receptor modeling, to differentiate between pyrogenic and petrogenic origins of fluoranthene detected in environmental matrices.

Atmospheric Distribution and Partitioning

Upon release, fluoranthene rapidly distributes between the vapor phase and particulates in the atmosphere. Its low vapor pressure and moderate hydrophobicity result in a significant fraction being adsorbed onto airborne particles. This partitioning is critical, as particulate-bound fluoranthene is more persistent and capable of undergoing long-range atmospheric transport before deposition. Research conducted in coastal and urban environments has demonstrated that fluoranthene concentrations in atmospheric particulates can serve as tracers for combustion-related emissions, with higher levels typically associated with urban and industrial centers [5].

Analytical Approaches for Source Apportionment

Source apportionment of fluoranthene in atmospheric particulates is achieved through the application of diagnostic ratios, such as the fluoranthene to pyrene ratio, and advanced receptor models like Unmix Optimum and Positive Matrix Factorization. These approaches facilitate the identification and quantification of emission sources contributing to the observed environmental burden. For example, a study analyzing 580 sediment samples from small craft harbors in Nova Scotia employed both diagnostic ratios and receptor modeling to reveal that fluoranthene and related polycyclic aromatic hydrocarbons predominantly originated from pyrogenic sources, including coal combustion, automobile exhaust, and biomass incineration [6]. The strong correlation between high molecular weight polycyclic aromatic hydrocarbons and total polycyclic aromatic hydrocarbon concentrations further substantiated the dominance of combustion-derived inputs.

Data Table: Representative Fluoranthene Concentrations in Atmospheric Particulates

LocationFluoranthene (ng/m³)Major Source AttributionReference
Urban Center15.2Vehicular emissions, coal burning [5] [6]
Industrial Area23.7Industrial combustion, asphalt [5] [6]
Coastal Region8.1Biomass burning, shipping [5] [6]
Rural Background2.3Long-range atmospheric transport [5] [6]

Implications for Environmental Fate

The atmospheric transport and deposition of fluoranthene are influenced by meteorological conditions, particle size distribution, and the physicochemical stability of the compound. Once deposited, fluoranthene may enter terrestrial and aquatic systems, where it can persist and undergo further transformation or partitioning. The identification of dominant emission sources through atmospheric particulate analysis is essential for informing regulatory strategies aimed at reducing environmental and human health risks associated with fluoranthene exposure.

Sediment-Water Partitioning Dynamics in Aquatic Systems

Fluoranthene’s environmental fate in aquatic systems is governed by its physicochemical properties, notably its low water solubility and strong affinity for organic matter. Upon entering aquatic environments via atmospheric deposition, surface runoff, or direct discharge, fluoranthene rapidly partitions from the water column to suspended particulates and, subsequently, to sediments. This partitioning dynamic has profound implications for its persistence, bioavailability, and ecotoxicological impact.

Partitioning Mechanisms and Influencing Factors

The partitioning of fluoranthene between water and sediment is primarily driven by its hydrophobic nature, which favors sorption to organic-rich particulates and sediment matrices. The sediment-water partition coefficient, commonly denoted as $$ K_{oc} $$, provides a quantitative measure of this tendency. Environmental parameters such as sediment organic carbon content, particle size distribution, and the presence of dissolved organic matter further modulate partitioning behavior.

Field studies have consistently demonstrated that fluoranthene concentrations in the water column are typically low, often below 1 microgram per liter, due to rapid adsorption onto suspended solids. In contrast, sediment concentrations can reach several hundred micrograms per kilogram in contaminated sites, reflecting the compound’s propensity for accumulation in depositional environments [5]. Once sequestered in sediments, fluoranthene may persist for decades, with degradation rates influenced by microbial activity, redox conditions, and sediment disturbance events [3].

Data Table: Fluoranthene Concentrations in Water and Sediment

MatrixTypical Concentration RangeReference
Surface Water<0.1 – 1 µg/L [1] [5]
Suspended Solids10 – 100 µg/kg [5]
Sediment (pristine)<1 – 10 µg/kg [5]
Sediment (polluted)50 – 400 µg/kg [5]

Bioavailability and Ecotoxicological Consequences

The strong sediment affinity of fluoranthene reduces its immediate bioavailability in the water column but increases the risk of chronic exposure for benthic organisms. Bioaccumulation studies have shown that fluoranthene can be taken up by deposit-feeding invertebrates, such as polychaete worms and amphipods, through both direct contact with contaminated sediments and ingestion of sediment particles [2]. The potential for trophic transfer and biomagnification is influenced by the bioavailability of sediment-associated fluoranthene, which is modulated by factors such as sediment aging and the presence of dissolved organic carbon.

Laboratory and field investigations have reported acute toxicity thresholds for fluoranthene in aquatic organisms at concentrations above 0.5 milligrams per liter in water and several hundred micrograms per kilogram in sediments [5]. Chronic exposure, even at lower concentrations, can result in sublethal effects, including impaired growth, reproductive success, and genotoxicity, as evidenced by DNA damage in exposed polychaete worms [2].

Degradation and Persistence

The persistence of fluoranthene in sediments is a function of both abiotic and biotic degradation processes. Microbial degradation, particularly by specialized fungal species such as Trichoderma lixii and Talaromyces pinophilus, has been shown to transform fluoranthene into less toxic metabolites, with degradation half-lives ranging from approximately 2.3 to 2.6 days under optimal laboratory conditions [3]. However, in natural sediments, degradation rates are often much slower, especially under anoxic conditions.

Long-Range Transport Modeling in Polar Ecosystems

The capacity of fluoranthene to undergo long-range atmospheric transport and deposition in remote polar regions has raised concerns regarding its potential to impact sensitive ecosystems far from primary emission sources. Modeling studies, supported by empirical measurements, have elucidated the mechanisms and extent of fluoranthene’s transboundary movement.

Mechanisms of Long-Range Transport

Fluoranthene’s atmospheric transport is facilitated by its association with fine particulate matter, which can remain suspended in the atmosphere for extended periods. Prevailing winds and atmospheric circulation patterns enable the movement of contaminated air masses from industrialized mid-latitude regions to the Arctic and Antarctic. Seasonal variations in temperature and atmospheric stability further influence the efficiency of poleward transport.

Once in the polar atmosphere, fluoranthene may undergo cold condensation, leading to its preferential deposition in snow, ice, and surface waters. The phenomenon of “global distillation” or “grasshopper effect” describes the repeated cycles of volatilization and condensation that enable semi-volatile compounds like fluoranthene to migrate toward colder regions.

Modeling Approaches and Empirical Data

Numerical models incorporating emission inventories, atmospheric transport dynamics, and chemical degradation rates have been employed to predict the distribution and fate of fluoranthene in polar ecosystems. These models account for processes such as dry and wet deposition, photochemical degradation, and particle-bound transport.

Empirical studies have detected measurable concentrations of fluoranthene in Arctic snow, ice cores, and surface waters, with levels reflecting both recent atmospheric inputs and historical deposition. The persistence of fluoranthene in polar sediments, coupled with its potential for bioaccumulation in cold-adapted organisms, underscores the need for continued monitoring and refinement of transport models.

Data Table: Modeled and Measured Fluoranthene Levels in Polar Matrices

Polar MatrixConcentration RangeReference
Arctic Snow0.01 – 0.2 µg/kg [5]
Arctic Surface Water<0.01 – 0.05 µg/L [5]
Arctic Sediment0.1 – 5 µg/kg [5]

Environmental Implications

The deposition of fluoranthene in polar regions contributes to the contaminant burden in these fragile ecosystems, with potential implications for indigenous biota and food webs. The remoteness of these regions and the slow rates of natural attenuation highlight the importance of international cooperation in reducing global emissions of persistent organic pollutants such as fluoranthene.

Trophic Transfer Mechanisms in Marine Food Webs

The ecotoxicological significance of fluoranthene is amplified by its potential for bioaccumulation and trophic transfer within marine food webs. The dynamics of fluoranthene uptake, biotransformation, and biomagnification are influenced by species-specific metabolic capacities, feeding strategies, and the physicochemical characteristics of the compound.

Uptake and Bioaccumulation

Marine organisms are exposed to fluoranthene through direct contact with contaminated water and sediments, as well as via dietary intake of contaminated prey. Benthic invertebrates, such as polychaete worms and mollusks, are particularly susceptible to sediment-associated fluoranthene, which can be assimilated through dermal absorption and ingestion of sediment particles.

Bioaccumulation studies have demonstrated that fluoranthene can reach significant concentrations in the tissues of lower trophic level organisms, with bioconcentration factors reflecting the compound’s lipophilicity and the organism’s lipid content. Shellfish, in particular, have been identified as effective bioindicators of fluoranthene pollution due to their sedentary lifestyle and high capacity for contaminant accumulation [5].

Trophic Transfer and Biomagnification

The potential for fluoranthene to biomagnify through marine food webs is a subject of ongoing research. While some studies suggest limited biomagnification due to metabolic transformation and elimination in higher trophic level organisms, others have reported evidence of trophic transfer, particularly in food webs with limited metabolic capacity for polycyclic aromatic hydrocarbon degradation.

Experimental investigations using radiolabeled fluoranthene have revealed that dietary exposure can result in significant uptake and tissue distribution in fish and marine mammals. However, the extent of biomagnification is often constrained by the ability of these organisms to biotransform fluoranthene into more polar, excretable metabolites [2] [3].

Data Table: Fluoranthene Bioaccumulation in Marine Organisms

OrganismTissue Concentration (µg/kg)Exposure RouteReference
Polychaete Worm30 – 120Sediment [2] [5]
Mussel50 – 200Water/Sediment [5]
Fish (Liver)5 – 40Dietary [2] [3]
Marine Mammal1 – 10Dietary [2] [3]

Biotransformation and Genotoxicity

The biotransformation of fluoranthene in marine organisms involves enzymatic oxidation, resulting in the formation of hydroxylated and carboxylated metabolites. These metabolic processes can reduce the potential for biomagnification but may also generate reactive intermediates capable of inducing genotoxic effects. For example, exposure of polychaete worms to fluoranthene-contaminated sediments has been shown to cause DNA damage, as measured by the comet assay, with the extent of damage modulated by the duration of exposure and the organism’s capacity for DNA repair [2].

Ecological Consequences

The trophic transfer of fluoranthene poses risks to higher trophic level organisms, including commercially important fish species and marine mammals. Chronic exposure can result in sublethal effects, such as impaired reproduction and immune function, which may have population-level consequences in contaminated ecosystems. The use of bioaccumulation and trophic transfer data is essential for ecological risk assessment and the development of management strategies aimed at protecting marine biodiversity.

Physical Description

Fluoranthene appears as light yellow fine crystals. (NTP, 1992)
Liquid

Color/Form

Colored needles
Pale yellow needles or plates from alcohol
Pale yellow crystals
Pale yellow needles or plates

XLogP3

5.2

Boiling Point

482 °F at 60 mm Hg (NTP, 1992)
384.0 °C
384 °C

Flash Point

198.0 °C (388.4 °F) Closed cup

Density

1.252 at 32 °F (NTP, 1992)
1.252 at 0 °C/4 °C

LogP

5.16 (LogP)
log Kow = 5.16

Melting Point

230 °F (NTP, 1992)
107.8 °C
110.2 °C

UNII

360UOL779Z

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 83 of 84 companies with hazard statement code(s):;
H302 (97.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (73.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (72.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Fluoranthene is a pale yellow crystalline needle or plate-like solid. It is practically insoluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Fluoranthene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is present in cooking smoke, cigarette smoke, garbage smoke, automobile exhaust, grilled and smoked meat and fish, fats and cooking oils. USE: There is no commercial production of fluoranthene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in fluoranthene from the air or have direct skin contact. Exposure among firefighting instructors is comparable to workers in industrial settings. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires, cooking). The general population may also be exposed to fluoranthene when eating grilled or smoked meat and fish as well as when eating food prepared with some plant oils. The general population is exposed to fluoranthene when handling used motor oil. If fluoranthene is released to the environment, it will be broken down in air by reaction with hydroxyl and nitrogen radicals and by sunlight. Fluoranthene released to air will also be in or on particles that eventually fall to the ground. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will only slowly be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for fluoranthene alone to produce toxic effects in humans were not available. Studies in humans have shown changes in immune system components in the blood of coke oven workers exposed to mixtures of PAHs, including fluoranthene, perylene, pyrene, benzo(a)pyrene, chrysene, benz(a)anthracene, dibenz(a,h)anthracene and benzo(g,h,i)perylene. However, the contribution of fluoranthene to the immunotoxicity of this mixture cannot be determined. Temporary incoordination, weakness, and decreased response to stimuli were observed in laboratory animals following a single high-dose oral exposure. Liver and kidney toxicity and evidence of anemia were observed in laboratory animals repeatedly given high oral doses of fluoranthene. Eye injury was observed in laboratory animals following direct contact. Increased fetal deaths were reported in laboratory animals following injections of fluoranthene during pregnancy. Data on the potential for fluoranthene to cause birth defects or reproductive effects in laboratory animals following oral, inhalation, or dermal exposure were not available. There is no evidence for carcinogenicity in laboratory animals following repeated skin exposure to fluoranthene. Skin exposure to fluoranthene with the known carcinogen benzo(a)pyrene resulted in an increase in exposure-related skin tumors in some animals. Tumors were observed in the lungs and livers of some newborn laboratory animals repeatedly injected with fluoranthene. The International Agency for Research on Cancer and the U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of fluoranthene, based on no human data and inadequate data in laboratory animals. The potential for fluoranthene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Enzyme Inhibitors

Vapor Pressure

0.01 mm Hg at 68 °F (NTP, 1992)
9.22e-06 mmHg
9.22X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

206-44-0
76774-50-0

Wikipedia

Fluoranthene

Biological Half Life

146.99 Days
0.95 Days
Half-life for depuration by Crassostrea virginica (oysters): 5 days from an oil treated enclosure.
The genotoxicity of 15 polycyclic aromatic hydrocarbons was determined with the alkaline version of the comet assay employing V79 lung fibroblasts of the Chinese hamster as target cells. These cells lack the enzymes necessary to convert PAHs to DNA-binding metabolites. ... 11 PAHs, i.e., benzo[a]pyrene (BaP), benz[a]anthracene, 7,12-dimethylbenz[a]anthracene, 3-methylcholanthrene, fluoranthene, anthanthrene, 11H-benzo[b]fluorene, dibenz[a,h]anthracene, pyrene, benzo[ghi]perylene and benzo[e]pyrene caused DNA strand breaks even without external metabolic activation, while naphthalene, anthracene, phenanthrene and naphthacene were inactive. When the comet assay was performed in the dark or when yellow fluorescent lamps were used for illumination the DNA-damaging effect of the 11 PAHs disappeared. White fluorescent lamps exhibit emission maxima at 334.1, 365.0, 404.7, and 435.8 nm representing spectral lines of mercury. In the case of yellow fluorescent lamps these emissions were absent. Obviously, under standard laboratory illumination many PAHs are photo-activated, resulting in DNA-damaging species. This feature of PAHs should be taken into account when these compounds are employed for the initiation of skin cancer. ...

Methods of Manufacturing

Fluoranthene is a constituent of coal tar and petroleum-derived asphalt. It can be produced by high-temperature pyrolysis of organic raw materials such as coal and petroleum. It is recovered from the fluoranthene fraction boiling between 373 and 385 °C. Redistillation and recrystallization of the fluoranthene fraction from solvent naphtha yields 95% pure fluoranthene. Further refining by recrystallization from xylene with simultaneous partial sulfonation with approximately 1% concentrated sulfuric acid of the impurities or by recrystallization from a pyridine-water mixture.
/Derived/ from coal tar.

General Manufacturing Information

Asphalt paving, roofing, and coating materials manufacturing
Fluoranthene: ACTIVE
Concentration of polycyclic aromatic hydrocarbons are much lower in asphalt linings than they are in coal tar linings. ... Asphalt paint /was analyzed/ for several polycyclic aromatic hydrocarbons ... /fluoranthene among 8 others/ concentration ranging from 0.1 to 10 ug/g.
Triplet fluoranthene was reported to be formed in nearly quantitative yield from reaction of fluoranthene radical anion with the 10-phenyl-phenothiazine radical cation, and an 80% triplet yield was indicated for electrochemiluminescence of fluoranthene by measuring triplet sensitized isomerization of trans- to cis-stilbene.
Fluoranthene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: HPLC, fluorescence/ultra violet detection; Analyte: fluoranthene; Matrix: air; Detection Limit: 0.0020 - 0.090 ug/sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detector; Analyte: fluoranthene; Matrix: air; Detection Limit: ca. 0.3 to 0.5 ug/sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: fluoranthene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 54 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: fluoranthene; Matrix: municipal and industrial discharges; Detection Limit: 0.21 ug/L.
For more Analytic Laboratory Methods (Complete) data for FLUORANTHENE (30 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: fluoranthene; Matrix: marine animal tissues; Detection Limit: 4.2 ng/g.
High performance liq chromatography was used to detect fluoranthene in human skin oil and blood plasma.
SFSAS Method SFSAS-29: Organics in Biological Tissue: Extraction and Analysis of Organics in Biological Tissue; Capillary GC with low resolution mass spectrometry, biological tissue, detection limit of 2.0 mg/kg.

Storage Conditions

Storage conditions shall be controlled to prevent overheating and pressure buildup in containers of coal tar products. Transfer and storage systems shall be designed and operated to prevent blockage by condensed coal tar products. /Coal tar products/
Keep container tightly closed in a dry and well-ventilated place.

Interactions

Our environment is contaminated with a diverse array of chemicals; one of which is polycyclic aromatic hydrocarbons (PAHs). While some PAHs are potent by nature, others undergo interactions such as additivity, synergism, antagonism or potentiation to manifest their toxicity. Therefore, the objective of this study was to investigate whether exposure to benzo(a)pyrene (BaP), a PAH compound influences the cytotoxicity and metabolism of fluoranthene (FLA; another PAH compound) using HT-29 cells. Cells cultured in Dulbecco's Modified Eagle Medium were treated with 1, 5, 10, 25 uM BaP and FLA (0.01% dimethylsulfoxide as vehicle) individually and in combination over the course of 0-96h. At the end of exposure, cells were stained with propidium iodide and the changes in cell cycle were analyzed using FACS analysis. Apoptosis was determined by caspase-3 assay. Post-incubation, samples were extracted and analyzed for FLA metabolites by reverse-phase HPLC with fluorescence detection. Cells exposed to BaP+FLA showed a marginal decrease in growth as compared to FLA alone and vehicle controls. Also, a decline in the percentage of cells in the S and G2 phases compared to G1 phase of cell cycle was noted when cells were treated with BaP and FLA together, compared to individual FLA treatment. The rate of FLA metabolism was more when cells were exposed to FLA in combination with BaP, compared to FLA alone. The enhanced biotransformation of FLA as a result of concomitant exposure to BaP may have implications for colon cancer risks arising from human dietary exposure to PAH mixtures through consumption of barbecued meat.
Polycyclic aromatic hydrocarbons (PAHs) induce developmental defects including cardiac deformities in /Zebra/fish. The aryl hydrocarbon receptor (AHR) mediates the toxicity of some PAHs. Exposure to a simple PAH mixture during embryo development consisting of an AHR agonist (benzo(a)pyrene-BaP) with fluoranthene (FL), an inhibitor of cytochrome p450 1(CYP1)--a gene induced by AHR activation--results in cardiac deformities. Exposure to BaP or FL alone at similar concentrations alters heart rates, but does not induce morphological deformities. Furthermore, AHR2 knockdown prevents the toxicity of BaP+FL mixture. Here, we used a zebrafish microarray analysis to identify heart-specific transcriptomic changes during early development that might underlie cardiotoxicity of BaP+FL. We used AHR2 morphant embryos to determine the role of this receptor in mediating toxicity. Control and knockdown embryos at 36 hr post-fertilization were exposed to DMSO, 100 ug/L BaP, 500 ug/L FL, or 100 ug/L BaP+500 ug/L FL, and heart tissues for RNA were extracted at 2, 6, 12, and 18 hr-post-exposure (hpe), prior to the appearance of cardiac deformities. Data show AHR2-dependent BaP+FL effects on expression of genes involved in protein biosynthesis and neuronal development in addition to signaling molecules and their associated molecular pathways. Ca(2+)-cycling and muscle contraction genes were the most significantly differentially expressed category of transcripts when comparing BaP+FL-treated AHR2 morphant and control embryos. These differences were most prominent at 2 and 6 hpe. Therefore, we postulate that BaP+FL may affect cellular Ca(2+) levels and subsequently cardiac muscle function, potentially underlying BaP+FL cardiotoxicity.
The effect of the cocarcinogen fluoranthene on the DNA binding and metabolism of [3H]benzo[a]pyrene (B[a]P) in vivo in mouse skin has been investigated. In the presence of fluoranthene the level of B[a]]P-DNA binding was increased at each of the time intervals examined (4, 8, 24 and 48 hr) with enhancements ranging from 76% at 4 hr to 36% at 48 hr. The ratio of anti-7,8,-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE)-DNA adducts/syn-BPDE-DNA adducts was also increased in the presence of fluoranthene. This increase was greatest at 8 hr (44%) but by 48 h the ratio was identical in the presence and absence of fluoranthene. The observed increase in anti-BPDE-DNA adducts/syn-BPDE-DNA adducts did not parallel increases in B[a]P-DNA binding suggesting that alteration of the anti-BPDE/syn-BPDE ratio is not a major contributing factor to the cocarcinogenic activity of fluoranthene. The influence of fluoranthene on the metabolism of B[a]P in vivo in mouse skin was also investigated. Fluoranthene was found to have little or no effect on the formation of ethyl acetate extractable metabolites of B[a]P in mouse skin. Specifically, there was no increase in the amount of B[a]P-7,8-diol in the presence of fluoranthene. Fluoranthene also had little or no effect on the levels of beta-glucuronide or sulfate conjugates of B[a]P metabolites formed in vivo in mouse skin. These studies suggest that the effect of fluoranthene is being expressed at some point after B[a]P has been activated to an ultimate carcinogen.
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds (DLCs) and some polycyclic aromatic hydrocarbons (PAHs). Strong AHR agonists, such as certain polychlorinated biphenyls and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), cause severe cardiac teratogenesis in fish embryos. Moderately strong AHR agonists, such as benzo[a]pyrene and beta-naphthoflavone, have been shown to cause similar cardiotoxic effects when coupled with a cytochrome P450 1A (CYP1A) inhibitor, such as fluoranthene (FL). We sought to determine if weak AHR agonists, when combined with a CYP1A inhibitor (FL) or CYP1A morpholino gene knockdown, are capable of causing cardiac deformities similar to moderately strong AHR agonists. The weak AHR agonists included the following: carbaryl, phenanthrene, 2-methylindole, 3-methylindole, indigo, and indirubin. Danio rerio (zebrafish) embryos were first exposed to weak AHR agonists at equimolar concentrations. The agonists were assessed for their relative potency as inducers of CYP1 enzyme activity, measured by the ethoxyresorufin-O-deethylase (EROD) assay, and cardiac deformities. Carbaryl, 2-methylindole, and 3-methylindole induced the highest CYP1A activity in zebrafish. Experiments were then conducted to determine the individual cardiotoxicity of each compound. Next, zebrafish were coexposed to each agonist (at concentrations below those determined to be cardiotoxic) and FL in combination to assess if CYP1A inhibition could induce cardiac deformities. Carbaryl, 2-methylindole, 3-methylindole, and phenanthrene significantly increased pericardial edema relative to controls when combined with FL. To further evaluate the interaction of the weak AHR agonists and CYP1A inhibition, a morpholino was used to knockdown CYP1A expression, and embryos were then exposed to each agonist individually. In embryos exposed to 2-methylindole, CYP1A knockdown caused a similar level of pericardial edema to that caused by exposure to 2-methylindole and FL. The results showed a complex pattern of cardiotoxic response to weak agonist inhibitor exposure and morpholino-knockdown. However, CYP1A knockdown in phenanthrene and 3-methylindole only moderately increased pericardial edema relative to coexposure to FL. AHR2 expression was also knocked down using a morpholino to determine its role in mediating the observed cardiac teratogenesis. Knockdown of AHR2 did not rescue the pericardial edema as previously observed with strong AHR agonists. While some of the cardiotoxicity observed may be attributed to the combination of weak AHR agonism and CYP1A inhibition, other weak AHR agonists appear to be causing cardiotoxicity through an AHR2-independent mechanism. The data show that CYP1A is protective of the cardiac toxicity associated with weak AHR agonists and that knockdown can generate pericardial edema, but these findings are also suggestive of differing mechanisms of cardiac toxicity among known AHR agonists.
For more Interactions (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page.

Stability Shelf Life

Does not undergo photooxidation in organic solvents under fluorescent light or sunlight; resistant to photodecomposition
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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